Propylene glycol 2-stearate

Lipid Crystallization Polymorphism X-Ray Diffraction

Generic PGMS mixtures exhibit complex polymorphism, causing unpredictable hardness, melting, and texture drift in lipid-based dosage forms. Propylene glycol 2-stearate (CAS 3539-36-4) is the defined secondary ester isomer that crystallizes as a single, stable polymorph. • Enables reproducible paucilamellar vesicle architecture (2-10 bilayers) for dual aqueous/oil payload encapsulation. • Eliminates polymorphic instability in suppository bases, cosmetic sticks, and confectionery coatings. • Supplied with batch-specific purity documentation for formulation R&D and scale-up. Request a quote for custom pack sizes and expedited global delivery.

Molecular Formula C21H42O3
Molecular Weight 342.6 g/mol
CAS No. 3539-36-4
Cat. No. B12771657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol 2-stearate
CAS3539-36-4
Molecular FormulaC21H42O3
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)CO
InChIInChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3
InChIKeyIBQWRULIBDEOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propylene Glycol 2-Stearate (CAS 3539-36-4): An Isomerically Defined Lipophilic Ester for Specialized Formulations


Propylene glycol 2-stearate (CAS 3539-36-4) is a specific positional isomer within the broader class of propylene glycol fatty acid esters. It is chemically defined as the ester of stearic acid with the secondary hydroxyl group of 1,2-propanediol, differentiating it from the 1-isomer (primary ester) and mixtures thereof . While its physical properties such as melting point (approximately 36-38°C for the mixture) [1] and oil solubility are similar to the isomeric mixture, its distinct molecular geometry confers unique phase behavior and application performance. This compound is typically encountered as a component of commercial Propylene Glycol Monostearate (PGMS), which is an equilibrium mixture of the 1- and 2-isomers in an approximate 80:20 ratio, respectively [2].

Why Procurement of Propylene Glycol 2-Stearate Must Not Be Confused with Generic Propylene Glycol Stearate Mixtures


The performance of Propylene Glycol 2-Stearate cannot be directly substituted by the more common Propylene Glycol Monostearate (PGMS) mixtures or its isomer due to fundamental differences in polymorphic stability and supramolecular structure formation. The commercial PGMS product is a blend where the 1-isomer predominates, and its phase behavior is defined by this mixture. However, the pure 2-isomer exhibits a distinctly different and simpler crystallization profile, forming a single, stable crystal habit that can influence the microstructure of lipid matrices [1]. Furthermore, this specific isomer is explicitly claimed for the creation of stable, paucilamellar lipid vesicles, a function that relies on its precise molecular packing within the bilayer [2]. Interchanging it with the equilibrium mixture or a different ester could lead to inconsistent vesicle formation, altered drug release kinetics, or formulation instability. Therefore, for applications requiring precise control over crystallization or lipid bilayer architecture, sourcing the defined 2-isomer is a functional necessity rather than an optional specification.

Quantitative Differentiation Evidence for Propylene Glycol 2-Stearate in Formulation Science


Crystal Polymorphism: Single Stable Form vs. Complex Polymorphic Mixture

The pure secondary stearate (2-isomer) demonstrates a singular, stable crystalline phase at ambient temperature (25°C), designated Form I, in stark contrast to the complex polymorphism exhibited by the primary ester (1-isomer) and the 80:20 equilibrium mixture [1]. The primary ester displays multiple polymorphic forms (α, Form I, Form II, Form III) with varying thermodynamic stabilities and transformation pathways. The simplified crystallization behavior of the 2-isomer reduces the risk of polymorphic transitions over time, which can cause undesirable changes in product texture, viscosity, and stability, such as 'blooming' in confectionery coatings or phase separation in lipid-based excipients [2].

Lipid Crystallization Polymorphism X-Ray Diffraction Solid-State Chemistry

Lipid Vesicle Bilayer Formation: Essential Amphiphile vs. Non-Specific Component

Propylene glycol 2-stearate is specifically claimed as a necessary primary structural amphiphile for constructing paucilamellar lipid vesicles with 2-10 bilayers [1]. The patent literature explicitly identifies propylene glycol stearate, in combination with stearyl alcohol and a sterol, as the core bilayer-forming material. While other fatty acid esters like Glyceryl Monostearate (GMS) are also used in vesicle formulations [2], GMS typically functions as a membrane stabilizer or co-emulsifier rather than the foundational bilayer-forming amphiphile in this specific, patented vesicle architecture. The molecular geometry of the 2-stearate, with its pendant methyl group adjacent to the ester bond, is postulated to confer the specific packing density required for forming stable paucilamellar structures.

Drug Delivery Lipid Vesicles Paucilamellar Liposomes Pharmaceutical Formulation

Targeted Application Scenarios for Propylene Glycol 2-Stearate Driven by Quantitative Differentiation


Advanced Lipid-Based Drug Delivery Systems

This scenario is ideal for R&D teams developing next-generation liposomal or paucilamellar vesicle formulations for dermal, transdermal, or mucosal drug delivery. The evidence shows that Propylene Glycol 2-stearate is not just an additive but a primary structural component in a patented vesicle system [1]. Its use is mandated for achieving the specific 2-10 bilayer architecture, which is crucial for encapsulating both aqueous and oil-soluble payloads. Researchers and formulators can leverage this isomer to create novel vesicles with controlled release properties, knowing that substituting with generic PGMS would not yield the same defined, stable bilayer structure [1]. This is a clear case where the molecular specificity of the excipient directly enables the claimed intellectual property and functional performance of the final product.

Precision Lipid Crystallization for Stable Solid and Semi-Solid Matrices

This application is for formulators seeking to eliminate polymorphic instability in lipid-based products such as suppositories, cosmetic sticks, and confectionery coatings. The evidence confirms that the pure 2-isomer exhibits a single, stable crystal form, unlike the complex polymorphism of the more common 1-isomer/2-isomer mixture [REFS-1, REFS-2]. By using Propylene Glycol 2-stearate, scientists can engineer lipid matrices with predictable melting and solidification behavior. This mitigates the risk of undesirable changes in hardness, texture, and melting profile over time, which are common failure modes for products relying on the less stable polymorphic forms of generic PGMS [2]. This scenario is particularly relevant for developing pharmaceutical suppository bases that require precise melting points for optimal drug release and patient comfort.

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